

Cavidine Toxicity & Efficacy Profile

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Compound Focus: Cavidine

CAS No.: 32728-75-9

Cat. No.: S599075

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| Aspect | Details | Experimental Model / Citation |
|--------------------|---|------------------------------------|
| Reported Toxicity | No direct toxicity reported in the studies. Demonstrated protective effects against drug-induced injury. | - |
| Protective Effects | Alleviates paclitaxel-induced peripheral neuropathy; protects against LPS-induced endotoxic shock. | [1] [2] |
| Therapeutic Dosage | 1, 3, and 10 mg/kg (in vivo). | Mouse model of endotoxic shock [2] |
| Key Mechanisms | Promotes mitochondrial autophagy (mitophagy) by inhibiting PKM2-mediated histone lactylation; inhibits pro-inflammatory cytokines (TNF- α , IL-6, HMGB1) and MAPK phosphorylation. | [1] [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

1. Study on Paclitaxel-Induced Neuropathy [1]

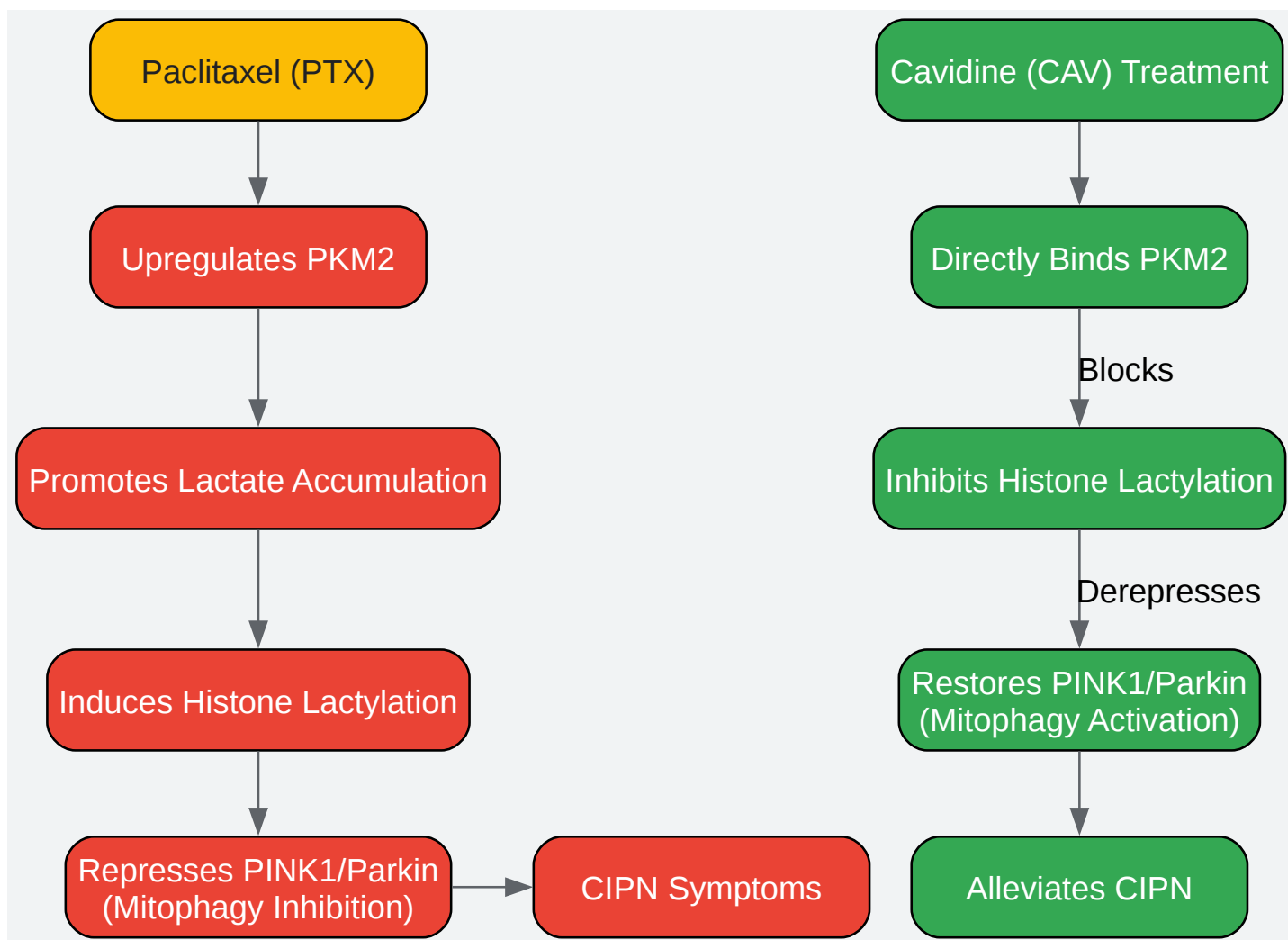
- **In Vivo Model:** Male C57BL/6J mice were used to establish a chemotherapy-induced peripheral neuropathy (CIPN) model. Paclitaxel (4 mg/kg) was administered intraperitoneally every other day for a cumulative dose of 32 mg/kg.
- **Cavidine Administration:** **Cavidine** was dissolved in a vehicle (1% DMSO in saline) and administered to the mice.
- **Behavioral Tests:** Mechanical allodynia and thermal hyperalgesia were assessed using von Frey filaments and a hot plate apparatus, respectively.
- **Molecular Analysis:** Western blotting, immunofluorescence, and transmission electron microscopy were used to analyze protein expression and mitochondrial autophagy in the dorsal root ganglia (DRG). RNA sequencing and lactate metabolomics were also performed.
- **Binding Assays:** The direct interaction between **cavidine** and the PKM2 protein was confirmed using molecular docking simulations and biolayer interferometry.

2. Study on Endotoxic Shock [2]

- **In Vivo Model:** Mice were pretreated with **cavidine** (1, 3, and 10 mg/kg) or a positive control drug (DEX, 5 mg/kg) at 1 and 12 hours before intraperitoneal injection of LPS (30 mg/kg) to induce endotoxic shock.
- **Tissue Collection:** Blood samples and tissues (lung, liver, kidney) were collected after LPS injection for histological examination and cytokine analysis.
- **Cytokine Measurement:** The production of pro-inflammatory cytokines (TNF- α , IL-6, and HMGB1) was measured.
- **Pathway Analysis:** The phosphorylation levels of mitogen-activated protein kinase (MAPK) were analyzed via Western blot.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the primary mechanism by which **cavidine** alleviates paclitaxel-induced peripheral neuropathy, as revealed by the 2025 study.



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Research Implications and Future Directions

The current evidence positions **cavidine** as a promising natural compound with a high therapeutic index in the models studied. Its ability to target specific molecular pathways like PKM2-mediated lactylation offers a novel approach to treating conditions like chemotherapy-induced neuropathy [1].

For a comprehensive comparison with other alternatives, future research should focus on:

- **Standardized Assays:** Conducting head-to-head studies under identical conditions to compare **cavidine's** IC50, LD50, and other critical toxicity parameters with other neuroprotective or anti-inflammatory agents.

- **Broader Toxicity Screening:** Performing more extensive toxicological studies, including genotoxicity, carcinogenicity, and long-term chronic toxicity, to fully establish its safety profile.
- **Clinical Data:** Translating these promising pre-clinical findings into human trials to confirm efficacy and safety in patients.

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References

1. Cavidine alleviates paclitaxel-induced peripheral ... [sciencedirect.com]
2. Effects and mechanisms of cavidine protecting mice ... [pubmed.ncbi.nlm.nih.gov]

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